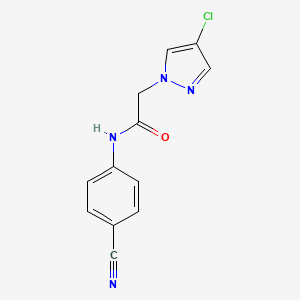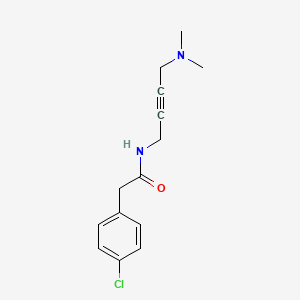
2-(4-chlorophenyl)-N-(4-(dimethylamino)but-2-yn-1-yl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-chlorophenyl)-N-(4-(dimethylamino)but-2-yn-1-yl)acetamide, also known as DMXAA, is a synthetic compound that has been extensively studied for its potential use in cancer therapy. DMXAA was first synthesized in the 1990s and has since been the subject of numerous scientific studies aimed at understanding its mechanism of action and potential therapeutic benefits.
Applications De Recherche Scientifique
Anesthetic Properties in Veterinary Medicine
Research has explored the use of ketamine, a compound structurally related to the queried chemical, in combination with Acepromazine for producing surgical depth anesthesia in guinea pigs. This combination was found to be fast-acting, safe, and easily controlled, highlighting its potential utility in veterinary surgical applications (Shucard, Andrew, & Beauford, 1975).
Herbicidal Activity
Chloroacetamides, including compounds like alachlor and metazachlor, have been studied for their selective herbicidal activity against annual grasses and broad-leaved weeds in various crops. This research indicates the potential agricultural applications of chloroacetamide derivatives in controlling unwanted vegetation (Weisshaar & Böger, 1989).
Neuroprotective Agents
N-acylaminophenothiazines, with structural similarities to the queried compound, have shown multifunctional profiles as effective neuroprotectants and selective butyrylcholinesterase inhibitors. These compounds have demonstrated potential for the treatment of Alzheimer's disease, protecting neurons against damage caused by free radicals (González-Muñoz et al., 2011).
Potential Pesticide Applications
Derivatives of N-(ω-hydroxyalkyl)-4-chlorophenoxyacetamide have been characterized by X-ray powder diffraction, indicating their potential use as pesticides. These findings suggest the relevance of structurally similar compounds in developing new pesticides (Olszewska, Tarasiuk, & Pikus, 2009).
Urotensin-II Receptor Agonism
Discovery of nonpeptide agonists of the GPR14/urotensin-II receptor highlights the pharmacological research potential of compounds like 3-(4-chlorophenyl)-3-(2-(dimethylamino)ethyl)isochroman-1-one (AC-7954). Such compounds could serve as leads for drug development targeting this receptor, useful in cardiovascular and renal diseases (Croston et al., 2002).
Propriétés
IUPAC Name |
2-(4-chlorophenyl)-N-[4-(dimethylamino)but-2-ynyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17ClN2O/c1-17(2)10-4-3-9-16-14(18)11-12-5-7-13(15)8-6-12/h5-8H,9-11H2,1-2H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXTDVBXSIIQEEK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC#CCNC(=O)CC1=CC=C(C=C1)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

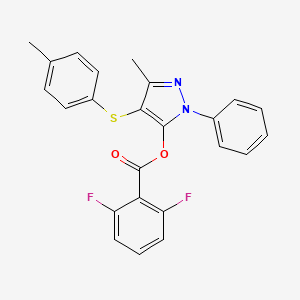
![1H-pyrrolo[2,3-b]pyridine-2-carbonitrile](/img/structure/B2648638.png)
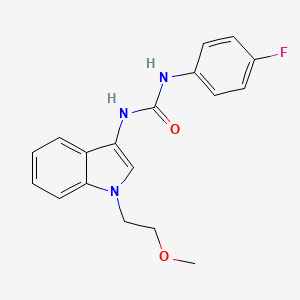
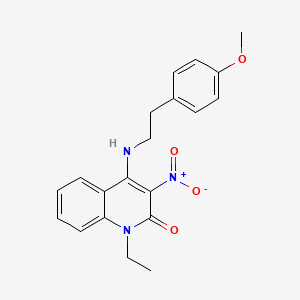
![3-Fluoro-2-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]benzoic acid](/img/structure/B2648644.png)
![2-Chloro-N-[(1R)-1-(4-methylsulfanylphenyl)ethyl]acetamide](/img/structure/B2648646.png)

![2-butan-2-ylsulfanyl-3-methyl-5H-pyrimido[5,4-b]indol-4-one](/img/structure/B2648650.png)
![4-benzoyl-N-[3-(dimethylamino)propyl]-1H-pyrrole-2-carboxamide](/img/structure/B2648651.png)
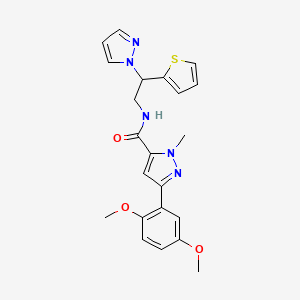
![1,7-dimethyl-9-propyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2648654.png)
![(Z)-N-(3-allyl-4-ethoxybenzo[d]thiazol-2(3H)-ylidene)-4-(N,N-dimethylsulfamoyl)benzamide](/img/structure/B2648658.png)
